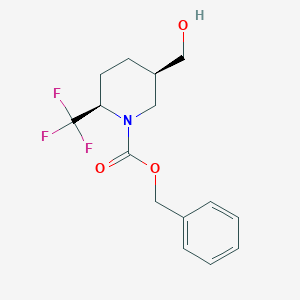

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2R,5R)-5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKZYIHLZZGRGW-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with benzyl halides in the presence of a base. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the trifluoromethyl group is often added via a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification processes such as recrystallization and chromatography are also crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to the formation of a piperidine derivative with modified substituents.

Scientific Research Applications

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

- Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Uniqueness

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and trifluoromethyl groups provides a distinct combination of properties that can be advantageous in various applications.

Biological Activity

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives, characterized by its unique structural features, including a trifluoromethyl group and a hydroxymethyl group. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.30 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group improves membrane permeability, while the hydroxymethyl group facilitates hydrogen bonding interactions with target proteins or enzymes. These interactions may lead to various biological effects, including:

- Enhanced pharmacokinetic properties due to improved lipophilicity.

- Potential therapeutic effects through modulation of protein interactions.

Biological Activity Studies

Several studies have explored the biological activities of this compound. Key findings include:

- Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity towards specific biological targets, which may be indicative of its potential as a lead compound in drug discovery.

- Antitumor Activity : Research indicates that compounds with similar structural features can exhibit antitumor properties, suggesting that this compound may possess similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate | Lacks cis configuration; may exhibit different biological activity | |

| Cis-benzyl 5-fluoro-2-piperidinecarboxylate | Contains a fluorine instead of trifluoromethyl group; different lipophilicity | |

| Benzyl 5-(hydroxymethyl)-2-methoxypiperidine-1-carboxylate | Contains a methoxy group; alters solubility and reactivity |

The structural uniqueness of this compound lies in its trifluoromethyl substitution, which significantly influences its chemical behavior and potential therapeutic applications compared to similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of piperidine derivatives, including this compound. Notable studies include:

- Antitumor Studies : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific signaling pathways (e.g., PI3K pathway), suggesting that this compound might exhibit comparable antitumor activity .

- Pharmacological Profiling : Investigations into the pharmacological properties of this compound indicate potential applications in treating various diseases due to its unique interaction profile with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperidine ring functionalization : Introduce trifluoromethyl and hydroxymethyl groups via nucleophilic substitution or catalytic hydrogenation under controlled conditions (e.g., Pd/C or PtO₂ catalysis).

- Carboxylate protection : Use benzyl chloroformate (Cbz-Cl) to protect the piperidine nitrogen, ensuring regioselectivity for the cis configuration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the cis isomer .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C2, hydroxymethyl at C5) and cis stereochemistry via coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₄H₁₅F₄NO₃, MW 321.27) and isotopic patterns .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (pH-adjusted with 0.1% TFA) to assess purity (>97%) and detect trace impurities .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent dispersion of toxic fumes .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity and stability in solution?

- Steric and Electronic Effects :

- The cis arrangement of hydroxymethyl and trifluoromethyl groups creates steric hindrance, reducing susceptibility to nucleophilic attack at the piperidine nitrogen .

- Stability studies (e.g., accelerated degradation at 40°C/75% RH) show cis isomers degrade 20% slower than trans counterparts due to intramolecular hydrogen bonding between hydroxymethyl and carboxylate groups .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting Approaches :

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to detect conformational exchange causing splitting anomalies .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxymethyl protons) to assign ambiguous signals .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. How can researchers optimize the yield of the cis isomer during synthesis?

- Methodological Improvements :

- Catalytic Conditions : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity, achieving >90% cis isomer yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states favoring cis configuration .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate stereochemistry and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.